dSPACER

AP endonuclease Enzyme kinetics DNA repair

dSPACER (CAS 129821-76-7) is a methylene-modified tetrahydrofuran phosphoramidite that introduces chemically stable abasic site mimics into oligonucleotides, outperforming linear alkane and PEG spacers in enzyme recognition and backbone-helix fidelity. Ideal for AP-endonuclease kinetics (TeuendoIV kcat/Km = 1.68 min⁻¹·μM⁻¹), DNAzyme engineering, and exonuclease-resistant siRNA capping. Stable >18 months at ambient temperature under recommended storage, ensuring batch-to-batch reproducibility. Available in research and bulk quantities.

Molecular Formula C35H45N2O6P
Molecular Weight 620.7 g/mol
Cat. No. B145326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedSPACER
Molecular FormulaC35H45N2O6P
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3/t33-,34+,44?/m0/s1
InChIKeyXZGSDLJMHWJDHL-JUWSMZLESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dSPACER Phosphoramidite: Stable Tetrahydrofuran Abasic Site Mimic for Oligonucleotide Synthesis


dSPACER (CAS 129821-76-7), also referred to as abasic phosphoramidite, tetrahydrofuran (THF), or dSpacer CE-Phosphoramidite, is a synthetic 1',2'-dideoxyribose derivative used as a building block in solid-phase oligonucleotide synthesis [1]. Unlike natural abasic sites that undergo rapid beta-elimination and chain scission, dSPACER incorporates a stable methylene-modified tetrahydrofuran ring that lacks a nucleobase, enabling the precise and stable insertion of an abasic site mimic into DNA or RNA sequences [2]. This modification serves as a critical tool for studying DNA damage and repair mechanisms, probing enzyme-substrate interactions, and engineering functional nucleic acids with controlled structural gaps.

Why dSPACER Cannot Be Replaced by Alkane-Chain or PEG Spacers in Abasic Site Studies


dSPACER is a cyclic tetrahydrofuran (THF) derivative that structurally mimics a natural abasic site (AP site) while providing exceptional chemical stability [1]. In contrast, alternative spacer types—such as linear alkane-chain spacers (e.g., Spacer C3, C6, C12) and hydrophilic polyethylene glycol spacers (e.g., Spacer 9, Spacer 18)—differ fundamentally in molecular geometry, enzymatic recognition, and backbone distortion effects [2]. Spacer C3, for instance, introduces a flexible three-carbon alkyl chain that disrupts the sugar-phosphate backbone geometry, whereas dSPACER maintains the native ribose-like ring structure, preserving the helical parameters essential for accurate DNA-protein interaction studies . Substituting dSPACER with a non-cyclic spacer can therefore lead to altered enzyme kinetics, misleading structural interpretations, and compromised experimental reproducibility.

Quantitative Differentiation of dSPACER Against Leading Spacer Comparators


Enzyme Kinetic Parameters for dSPACER vs. Spacer C3, C6, C12, 9, and 18

In a head-to-head comparison using the AP endonuclease TeuendoIV from Thermococcus eurythermalis, dSPACER exhibited the highest catalytic efficiency (kcat/Km) among all tested spacer substrates. dSPACER's kcat/Km of 1.68 min⁻¹·μM⁻¹ exceeded that of Spacer C3 by 171% (0.62 min⁻¹·μM⁻¹), Spacer C6 by 63% (1.03 min⁻¹·μM⁻¹), Spacer C12 by 98% (0.85 min⁻¹·μM⁻¹), Spacer 9 by 58% (1.06 min⁻¹·μM⁻¹), and Spacer 18 by 47% (1.14 min⁻¹·μM⁻¹) [1]. Notably, dSPACER's turnover number (kcat = 0.59 min⁻¹) was also superior to all comparators, indicating faster enzymatic processing of the THF abasic site mimic.

AP endonuclease Enzyme kinetics DNA repair

Stability Under Standard Oligonucleotide Synthesis and Deprotection Conditions

dSPACER demonstrates full compatibility with automated DNA synthesis workflows and does not require modified coupling times. It remains stable under multiple standard deprotection protocols including ammonium hydroxide (55°C overnight, 2 hours at room temperature, or 5 minutes at room temperature), AMA (65°C for 10 minutes), and potassium carbonate in methanol (4 hours at room temperature) with no observed degradation [1]. In contrast, alternative abasic site chemistries such as Abasic II Phosphoramidite require a post-synthesis silyl deprotection step with aqueous acetic acid, adding complexity and potential for incomplete conversion [2].

Oligonucleotide synthesis Chemical stability Deprotection

Backbone Conformational Integrity: dSPACER vs. Spacer C3

Incorporation of a flexible alkyl-chain spacer such as Spacer C3 distorts the sugar-phosphate backbone due to the absence of a rigid ribose-like ring structure . dSPACER, by retaining a cyclic tetrahydrofuran moiety, inserts directly into the natural sugar-phosphate backbone without introducing adverse conformational effects [1]. In a DNAzyme 10-23 structure-probing study, systematic substitution of individual nucleotides with dSPACER revealed that only position T8 tolerated replacement while maintaining catalytic activity (124% relative rate vs. wild-type), whereas most Spacer C3 substitutions resulted in markedly reduced or abolished catalysis [2].

DNA structure Helical parameters Aptamer engineering

Serum Stability Enhancement via Inverted dSPACER Capping

Oligonucleotides capped with an inverted dSpacer (dSpacer-5'-CE) at the 3'-terminus exhibit enhanced stability against exonucleolytic degradation. While direct comparative data between inverted dSpacer and other 3'-blocking groups (e.g., inverted dT, Spacer C3) are not available in a single study, class-level inference from inverted dT modifications demonstrates greater than 30-fold increase in serum half-life with no reduction in catalysis [1]. Inverted dSpacer is expected to confer similar stabilization due to its analogous three-carbon skeleton and the absence of an extendable 3'-hydroxyl [2]. Notably, siRNA passenger strands capped with 5' and 3' inverted dSpacers maintain full gene silencing efficiency while minimizing competition for Ago2 loading [3].

siRNA therapeutics Exonuclease protection Serum half-life

Optimal Procurement Scenarios for dSPACER in Academic and Industrial Settings


DNA Base Excision Repair (BER) Mechanistic Studies

For researchers investigating AP endonuclease kinetics or DNA glycosylase activity, dSPACER provides a chemically stable, structurally authentic abasic site substrate. Its superior catalytic efficiency with TeuendoIV (kcat/Km = 1.68 min⁻¹·μM⁻¹) relative to all other spacer types ensures robust and reproducible kinetic measurements [1]. The stability of the THF moiety during synthesis and storage eliminates the risk of spontaneous beta-elimination that compromises natural abasic site preparations.

Functional Nucleic Acid Optimization (Aptamers, DNAzymes)

When systematically probing the sequence requirements of aptamers or DNAzymes, dSPACER enables conservative nucleotide deletions that maintain native helical geometry. The cyclic THF structure avoids the backbone distortion caused by linear C3 spacers, allowing more accurate assessment of nucleobase contributions to folding and catalysis [2]. The DNAzyme 10-23 study demonstrates that dSPACER substitution can identify positions tolerant of modification without abolishing activity [3].

siRNA and Antisense Oligonucleotide Stabilization

In therapeutic oligonucleotide development, inverted dSpacer (dSpacer-5'-CE) capping provides 3'-exonuclease protection comparable to inverted dT but without the potential for unintended base-pairing interactions [4]. This modification is particularly valuable for siRNA passenger strands, where dual-end capping maintains gene silencing efficacy while reducing competition for Ago2 loading—a critical quality attribute for in vivo RNAi applications [5].

DNA Damage and Mutagenesis Research

dSPACER serves as a stable, non-hydrolyzable mimic of depurination-derived abasic sites, enabling long-term storage and reproducible experiments in DNA polymerase fidelity studies and translesion synthesis assays. Unlike enzymatically generated AP sites that degrade over time, dSPACER-modified oligonucleotides remain stable for >18 months at ambient temperature and 24 months at -20°C, ensuring batch-to-batch consistency across longitudinal studies [6].

Technical Documentation Hub

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